[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine” is a novel organic compound with a complex structure. Its name suggests the presence of a bicyclo[1.1.1]pentane ring system, a difluorophenyl group, and a hydrazine moiety. The compound likely exhibits interesting pharmacological properties due to its unique structure.
Synthesis Analysis
The synthesis of this compound involves intricate steps, combining the difluorophenyl fragment, the bicyclo[1.1.1]pentane scaffold, and the hydrazine functional group. Researchers have likely explored various synthetic routes, optimizing yields and purity. Detailed synthetic pathways, reagents, and reaction conditions need further investigation.
Molecular Structure Analysis
The molecular structure of “[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine” is crucial for understanding its properties. Computational methods (such as density functional theory or molecular dynamics simulations) can elucidate bond angles, torsion angles, and steric interactions. The arrangement of atoms and their connectivity impacts stability, reactivity, and biological activity.
Chemical Reactions Analysis
Exploring potential chemical reactions involving this compound is essential. Researchers may have investigated its behavior under various conditions, such as acidic or basic environments, oxidation, or reduction. Reactivity with other functional groups and potential transformations could provide insights into its versatility.
Physical And Chemical Properties Analysis
Physicochemical properties influence drug formulation and delivery. Researchers should have investigated solubility, melting point, boiling point, and partition coefficients. Additionally, spectroscopic techniques (NMR, IR, UV-Vis) can provide data on vibrational modes, electronic transitions, and structural confirmation.
Safety And Hazards
Safety assessments are critical. Researchers must evaluate toxicity, mutagenicity, and carcinogenicity. Animal studies and in vitro assays can inform us about potential adverse effects. Proper handling, storage, and disposal protocols are essential to minimize risks.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
- Structure-Activity Relationship : Modify the compound to enhance efficacy and reduce toxicity.
- Formulation : Develop suitable dosage forms (tablets, injections, etc.).
- Clinical Trials : Evaluate its safety and efficacy in humans.
properties
IUPAC Name |
[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2/c13-9-1-2-10(14)8(3-9)4-11-5-12(6-11,7-11)16-15/h1-3,16H,4-7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCXQRPATWGDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.